3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester
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Overview
Description
3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a benzyl group, a phenyl-ethyl group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method is particularly useful for the formation of tert-butyl esters due to the mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of esters by enabling precise control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: NBS for bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of 3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. Additionally, the benzyl and phenyl-ethyl groups may interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Isopropyl benzoate: An ester with a similar structure, used in perfumes and cosmetics.
Uniqueness
3-(S)-[Benzyl-(1-(S)-phenyl-ethyl)-amino]-5-methyl-hexanoic acid tert-butyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of both benzyl and phenyl-ethyl groups, along with the tert-butyl ester, makes it a versatile compound in organic synthesis and research.
Properties
Molecular Formula |
C26H37NO2 |
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Molecular Weight |
395.6 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[benzyl-[(1S)-1-phenylethyl]amino]-5-methylhexanoate |
InChI |
InChI=1S/C26H37NO2/c1-20(2)17-24(18-25(28)29-26(4,5)6)27(19-22-13-9-7-10-14-22)21(3)23-15-11-8-12-16-23/h7-16,20-21,24H,17-19H2,1-6H3/t21-,24-/m0/s1 |
InChI Key |
HCSHPKOGUQHHSK-URXFXBBRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)[C@@H](CC(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(CC(=O)OC(C)(C)C)N(CC1=CC=CC=C1)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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